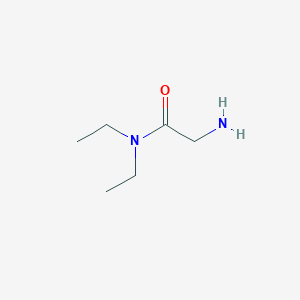
Acide (2-amino-4-(méthoxycarbonyl)phényl)boronique chlorhydrate
Vue d'ensemble
Description
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is an organic compound with the molecular formula C8H11BClNO4 and a molecular weight of 231.44 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique boronic acid functionality.
Applications De Recherche Scientifique
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is a versatile synthetic intermediate used in cross-coupling reactions for the preparation of a wide variety of natural products and biologically active compounds . It is primarily targeted towards the synthesis of quinolines derivatives .
Mode of Action
The compound interacts with its targets through a sequence of regiocontrolled halogenation followed by palladium-catalysed coupling reaction based upon a heterocyclic scaffold . This process allows for consecutive cross-coupling from these compounds, which can rapidly lead to the complex structure of target molecules .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of both libraries and individual heterocyclic small molecules, which is of major importance to the pharmaceutical industry . The affected pathways lead to the production of various biologically active compounds such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines derivatives .
Result of Action
The result of the compound’s action is the production of a wide variety of natural products and biologically active compounds . These compounds possess various types of significant biological properties as vaccine adjuvants, such as antiHIV, antituberculosis, anticancer, antimycobacterial .
Action Environment
The action of 2-Amino-4-methoxycarbonylphenylboronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is stored in an inert atmosphere at room temperature . These conditions are likely to influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic small molecules, which are of major importance to the pharmaceutical industry
Cellular Effects
Its derivatives, such as pyrimidoquinolines, imidazoquinolines, thiazoquinolines, and oxazoquinolines, have shown significant biological properties as vaccine adjuvants, including anti-HIV, antituberculosis, anticancer, and antimycobacterial properties .
Molecular Mechanism
It is known to participate in palladium-catalyzed coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be synthesized through a reaction between boronic acid and 2-amino-4-(methoxycarbonyl)phenyl chloride . The reaction typically involves the use of an inert atmosphere, such as nitrogen or argon, and is carried out at room temperature. The product is obtained as an off-white powder with a melting point of 200-204°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is usually stored under inert gas conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-4-carboxyphenyl)boronic acid hydrochloride
- (2-Amino-4-methylphenyl)boronic acid hydrochloride
- (2-Amino-4-hydroxyphenyl)boronic acid hydrochloride
Uniqueness
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is unique due to its methoxycarbonyl group, which provides additional reactivity and potential for derivatization compared to other similar compounds .
Propriétés
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4.ClH/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5;/h2-4,12-13H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSDMZTKZZVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586007 | |
| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-55-7 | |
| Record name | Benzoic acid, 3-amino-4-borono-, 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Amino-4-(methoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


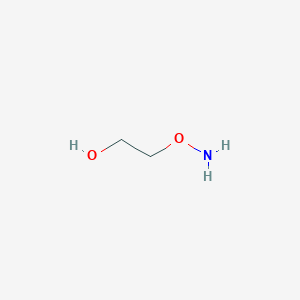
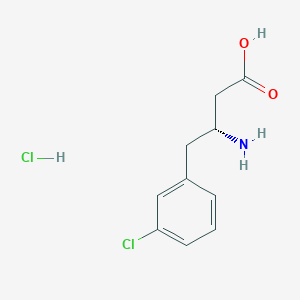
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)


![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
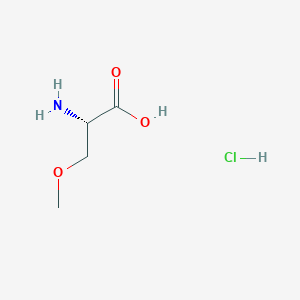
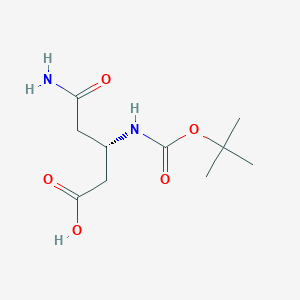
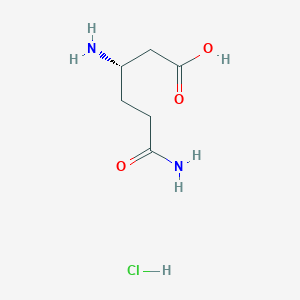


![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

